N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide
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Overview
Description
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a compound that belongs to the class of 1,3,4-oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
the general principles of large-scale synthesis of 1,3,4-oxadiazoles involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antibacterial and antifungal agent.
Medicine: It is being investigated for its anticancer and antiviral properties.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets. It can inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,4-oxadiazole derivatives such as:
- 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amine
- 5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amine
- 4-(5-amino-1,3,4-oxadiazol-2-yl)phenol
- 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine
Uniqueness
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other 1,3,4-oxadiazole derivatives .
Properties
IUPAC Name |
N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O6S/c1-4-29(24,25)16-7-5-12(6-8-16)17(23)20-19-22-21-18(28-19)13-9-14(26-2)11-15(10-13)27-3/h5-11H,4H2,1-3H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCVSPBFYKDBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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